molecular formula C6H12O B1346683 Cyclopentanemethanol CAS No. 3637-61-4

Cyclopentanemethanol

Cat. No.: B1346683
CAS No.: 3637-61-4
M. Wt: 100.16 g/mol
InChI Key: ISQVBYGGNVVVHB-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid at room temperature and has a molecular weight of 100.16 g/mol . This compound is characterized by a cyclopentane ring attached to a methanol group, making it a primary alcohol.

Future Directions

The future directions of Cyclopentanemethanol are not explicitly mentioned in the search results. However, given its role as a metabolite in Saccharomyces cerevisiae , it may have potential applications in biochemistry and microbiology research. Further studies are needed to explore its potential uses and applications.

Biochemical Analysis

Biochemical Properties

Cyclopentanemethanol plays a significant role in biochemical reactions, particularly as a metabolite in certain organisms like Saccharomyces cerevisiae . It can act as a receptor reagent for the preparation of cyclopentyl methyl β-D-glucoside, which has been found to inhibit sweet amygdalinase activity . The interactions of this compound with enzymes such as sweet amygdalinase are crucial for understanding its biochemical properties.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Saccharomyces cerevisiae, it is involved in metabolic pathways that affect the organism’s overall metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its role as an inhibitor of sweet amygdalinase involves binding to the enzyme’s active site, preventing the enzyme from catalyzing its substrate This inhibition can alter the metabolic flux within the cell, leading to changes in the levels of various metabolites

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, this compound could potentially cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects and specific toxicological data are essential for understanding the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to carbohydrate metabolism in Saccharomyces cerevisiae It interacts with enzymes such as sweet amygdalinase, influencing the metabolic flux and levels of specific metabolites

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for understanding its overall impact on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its activity and function within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanemethanol can be synthesized through various methods. One common synthetic route involves the reduction of cyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents .

Another method involves the hydroboration-oxidation of cyclopentene. In this process, cyclopentene reacts with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of cyclopentanone. This method uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve the reduction .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Cyclopentanone

    Reduction: Cyclopentane

    Substitution: Cyclopentyl chloride

Properties

IUPAC Name

cyclopentylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c7-5-6-3-1-2-4-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQVBYGGNVVVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189896
Record name Cyclopentanemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3637-61-4
Record name Cyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3637-61-4
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Record name Cyclopentanemethanol
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Record name Cyclopentanemethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102763
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Record name Cyclopentanemethanol
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Record name Cyclopentanemethanol
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Record name Cyclopentanemethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Cyclopentanemethanol?

A1: this compound has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While the provided excerpts don't delve into detailed spectroscopic analysis of this compound itself, they utilize 1H NMR spectroscopy extensively to characterize various synthetic intermediates and derivatives of this compound. [, , ] This highlights the importance of NMR in understanding the structural features and stereochemistry of molecules related to this compound.

Q3: What are some known applications of this compound in organic synthesis?

A3: this compound serves as a valuable building block in synthesizing various biologically relevant molecules. For instance, it acts as a key precursor in the synthesis of carbocyclic nucleosides, which are analogs of naturally occurring nucleosides where a cyclopentane ring replaces the sugar moiety. [, , , , , ] These carbocyclic nucleosides have garnered significant interest for their potential as antiviral and antitumor agents.

Q4: How does the stereochemistry of this compound derivatives influence their biological activity?

A4: The stereochemistry of this compound derivatives plays a crucial role in determining their biological activity, particularly when incorporated into carbocyclic nucleosides. For example, the carbocyclic analog of xylofuranosyladenine exhibits resistance to adenosine deaminase, unlike its naturally occurring counterpart. [] Similarly, the specific stereochemistry of the cyclopentane ring influences the binding affinity of carbocyclic NAD+ analogs to NAD glycohydrolase. [, ]

Q5: Are there any studies on the catalytic properties of this compound derivatives?

A5: While the provided research excerpts don't directly explore the catalytic properties of this compound derivatives, one study highlights the use of this compound as a guest molecule in forming clathrate hydrates. [] Understanding the formation and properties of these hydrates could have implications for various applications, including gas separation and storage.

Q6: Has this compound been investigated in the context of structure-activity relationships (SAR)?

A6: Yes, researchers have investigated the SAR of this compound derivatives, specifically within the context of carbocyclic nucleosides. By modifying the substituents on the cyclopentane ring and the attached nucleobase, scientists aim to optimize the pharmacological properties of these analogs, including their potency, selectivity, and metabolic stability. [, , ]

Q7: Are there any reported methods for preparing enantiomerically pure this compound derivatives?

A7: Yes, researchers have developed stereospecific synthetic routes to obtain enantiomerically pure this compound derivatives, such as (+)-(1R,2S,4R)-4-amino-2-hydroxy-1-cyclopentanemethanol. [, ] Access to enantiopure compounds is crucial for studying their biological activity and developing potential therapeutic agents.

Q8: What is the significance of the hydroxyl group in this compound for its applications?

A8: The hydroxyl group in this compound plays a critical role in its applications, particularly in the synthesis of carbocyclic nucleosides. This hydroxyl group mimics the 3'-hydroxyl group present in natural nucleosides, which is essential for their incorporation into DNA and RNA. [, , , , ]

Q9: Have there been any computational studies investigating this compound or its derivatives?

A9: While the provided excerpts do not directly discuss computational studies on this compound, they highlight the potential of such studies, particularly in understanding the interactions between this compound-derived carbocyclic nucleosides and their target enzymes. [, , ] Computational modeling and simulations could offer valuable insights into the binding modes, energetic contributions, and structure-activity relationships of these molecules.

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